molecular formula C15H15ClN2OS B4265127 2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4265127
M. Wt: 306.8 g/mol
InChI Key: ZUWAPRBXYAQKIL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thienopyrimidine core, with subsequent functionalization to introduce the 4-chlorophenyl and propyl groups.

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding dihydro derivatives.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth . Molecular docking studies and in vitro assays are commonly used to elucidate these interactions and identify the key residues involved in binding.

Comparison with Similar Compounds

2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-propyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-2-3-11-8-12-14(19)17-13(18-15(12)20-11)9-4-6-10(16)7-5-9/h4-8,13,18H,2-3H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWAPRBXYAQKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)NC(NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
2-(4-chlorophenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

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